REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[N+]([O-])([O-])=[O:5].[Sr+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>>[C:1](=[O:5])([O-:3])[O-:2].[Sr+2:8].[N+:9]([O-:12])([OH:11])=[O:10] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
strontium carbonate
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Sr+2]
|
Name
|
HNO3
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |